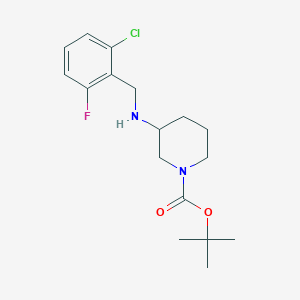![molecular formula C12H16N2 B11830910 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11830910.png)
1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound of significant interest in the field of medicinal chemistry. This compound is characterized by its unique bicyclic structure, which includes a phenyl group and an azabicyclohexane ring. The presence of these structural elements contributes to its potential as a ligand for various biological receptors, making it a valuable target for drug development and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones. This reaction is catalyzed by palladium and provides high yields and diastereoselectivities . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis . These methods are efficient and allow for the production of the compound on a gram scale.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of robust purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its analgesic properties and potential use in treating chronic pain.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine exerts its effects involves its interaction with sigma receptors. These receptors are involved in various physiological processes, including modulation of neurotransmitter release and regulation of ion channels . The compound binds to these receptors, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-Phenylpiperidines: These compounds share a similar phenyl group and are also known to interact with sigma receptors.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound has a similar bicyclic structure and is used in the synthesis of antiviral medications.
Uniqueness: 1-{6-Phenyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is unique due to its specific structural configuration, which provides high affinity and selectivity for sigma receptors. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
(6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C12H16N2/c13-7-12-8-14-6-10(12)11(12)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,13H2 |
InChI-Schlüssel |
ZPBDAXLBVHSJKS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C2(CN1)CN)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


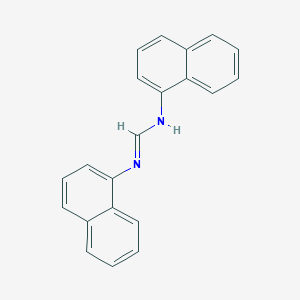
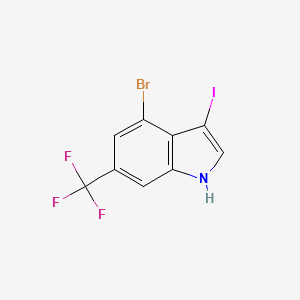

![N-(2-hydroxyethyl)-7-methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11830860.png)

![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)

![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-(dipropylsulfamoyl)benzoate](/img/structure/B11830901.png)
![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-Ethyl-7-hydroxy-17-((R)-4-hydroxybutan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11830903.png)

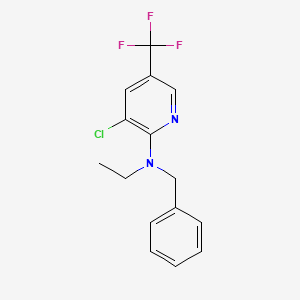
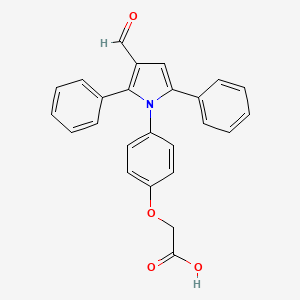
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
